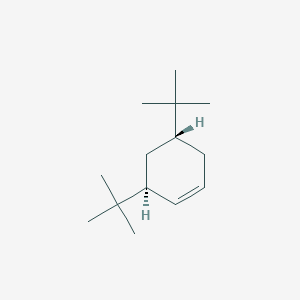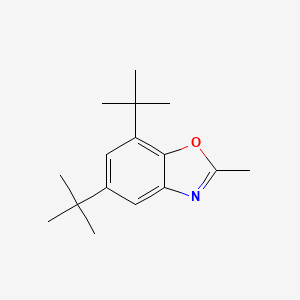![molecular formula C8H13NO3 B14495561 [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid CAS No. 65606-32-8](/img/structure/B14495561.png)
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and an acid catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification or amidation reaction, depending on the starting materials used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors can enhance the reaction efficiency and reduce the production time compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ethoxy group or the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms.
Imidazoles: Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65606-32-8 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-[(2S)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7-4-3-6(9-7)5-8(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
QWUCHLOCQBGCFQ-LURJTMIESA-N |
SMILES isomérico |
CCOC1=N[C@@H](CC1)CC(=O)O |
SMILES canónico |
CCOC1=NC(CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


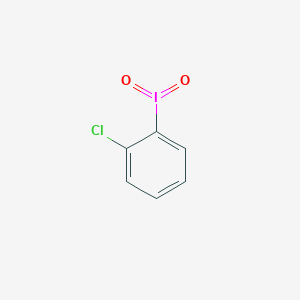

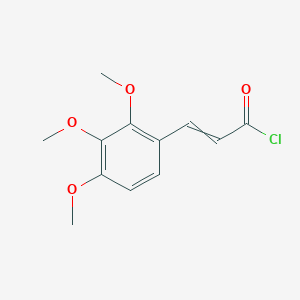
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
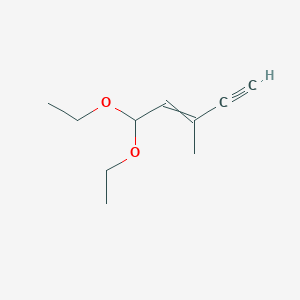
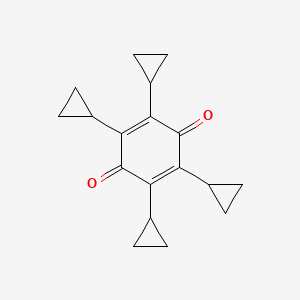
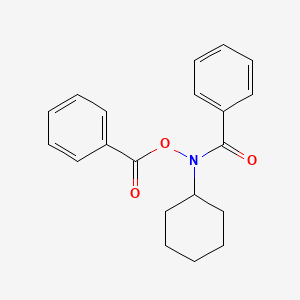
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)


